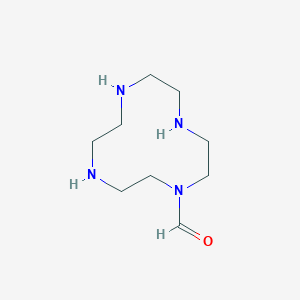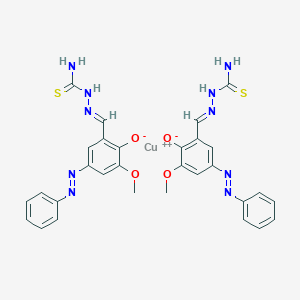
(S,S)-meta-nitro-Chloramphenicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.
Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.
Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.
Propiedades
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)




![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)








